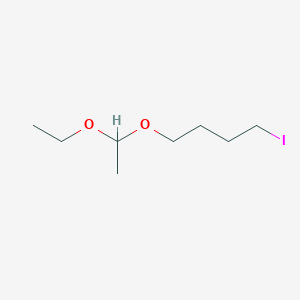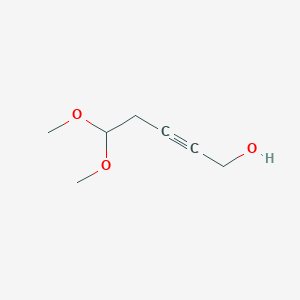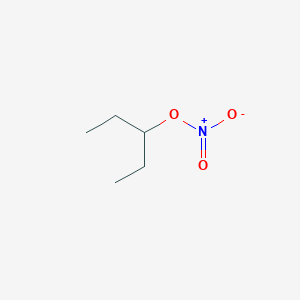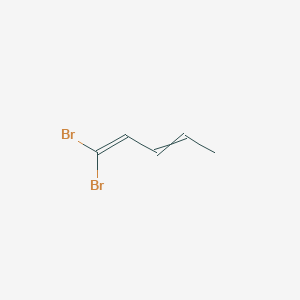
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a polyhydroxylated derivative of tetrahydronaphthalene This compound is characterized by the presence of four hydroxyl groups attached to a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method involves the catalytic hydrogenation of naphthalene to form tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available naphthalene. The process includes catalytic hydrogenation, followed by selective hydroxylation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to control the reaction environment .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of tetrahydronaphthalene-1,2,3,4-tetrone or tetrahydronaphthalene-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of partially hydroxylated tetrahydronaphthalene derivatives.
Substitution: Formation of tetrahydronaphthalene derivatives with halogen or other substituents.
Applications De Recherche Scientifique
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s stereochemistry is essential for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,3S,4R)-2,3,4-Trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide: Shares similar hydroxylation patterns but differs in its bicyclic structure and additional functional groups.
(1S,2R,3S,4R)-2,3-O-Isopropylidene-4-aminocyclopentane-1,2,3-triol: Similar in hydroxylation but has an isopropylidene group and a cyclopentane ring.
Uniqueness
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific tetrahydronaphthalene backbone and the spatial arrangement of its hydroxyl groups. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
76561-84-7 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8+,9+,10- |
Clé InChI |
YRSSFXIBVODPKR-FIRGSJFUSA-N |
SMILES isomérique |
C1=CC=C2[C@@H]([C@H]([C@H]([C@@H](C2=C1)O)O)O)O |
SMILES canonique |
C1=CC=C2C(C(C(C(C2=C1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)










![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
